1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Description

BenchChem offers high-quality 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7)4(10,11)15-1-3(8,9)5(12,13)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFZSRVLPIAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379766 | |

| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50807-74-4 | |

| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

A Note on Chemical Nomenclature: Initial inquiries for "1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane" did not yield information on a compound with that specific structure. The available scientific and patent literature consistently refers to the closely related and commercially relevant compound, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane . This guide will focus on the latter, well-documented chemical entity.

This technical guide provides a comprehensive overview of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with significant applications in advanced materials science, particularly in the development of high-performance electrolytes for lithium-ion batteries. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed chemical, physical, and safety information.

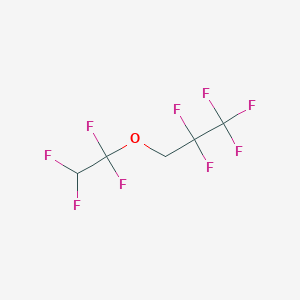

Chemical Structure and Identification

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a hydrofluoroether (HFE) characterized by a propane backbone with an ether linkage to a tetrafluoroethyl group. The high degree of fluorination imparts unique properties such as high thermal stability, chemical inertness, and specific solvency characteristics.

Below is a two-dimensional representation of the molecular structure.

Caption: Chemical structure of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane[1][2] |

| CAS Number | 16627-68-2[1][2] |

| Molecular Formula | C₅H₄F₈O[1][2] |

| SMILES | C(C(C(F)F)(F)F)OC(C(F)F)(F)F[2] |

| InChI | InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2[1][2] |

| Synonyms | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, HFE-458 |

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable for specialized industrial applications. A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 232.07 g/mol [1][2] |

| Boiling Point | 92 - 93 °C at 760 mmHg |

| Melting Point | -94 °C |

| Density | 1.53 g/mL at 25 °C |

| Refractive Index | 1.292 at 20 °C |

| Flash Point | 27.5 °C |

| Enthalpy of Vaporization (ΔvapH) | 40.2 kJ/mol at 308 K[3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are not extensively available in peer-reviewed journals. However, a general synthetic route can be described based on patent literature.

Synthesis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

A common method for the synthesis of this hydrofluoroether involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene in the presence of a base.

References

An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 16627-68-2). The information is intended for use by researchers, scientists, and professionals in drug development and other technical fields who require detailed data on this compound.

Core Physical and Chemical Properties

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether, a class of compounds known for their unique properties, including high thermal stability and low toxicity.[1] It is a colorless liquid under standard conditions.[1][2][3] This compound is also known by other names, including 2H-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether and HFE-458.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₈O | [1][2][3][6][7] |

| Molecular Weight | 232.07 g/mol | [1][2][3][4][6][7][8] |

| Boiling Point | 92 - 93.2 °C | [1][8][9][10][11] |

| Density | 1.54 g/mL | [1][2][9] |

| Refractive Index (at 20°C) | 1.29 | [1][2] |

| Flash Point | 27 - 27.5 °C (closed cup) | [9][11] |

| Purity | ≥95% to ≥99% (GC) | [1][2][3][4][7][8][9] |

| Physical State | Liquid | [2][4][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

Experimental Protocols

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is the dynamic method, which involves heating the liquid and monitoring the temperature at which it boils.

-

Apparatus : A heating bath, a boiling flask with a side arm, a condenser, a thermometer, and a pressure measurement device.

-

Procedure : The liquid is placed in the boiling flask. The pressure in the apparatus is regulated to the desired value. The liquid is then heated and stirred. The temperature is recorded at which the liquid boils, indicated by a constant temperature reading despite continued heating.

-

Data Analysis : The observed boiling point is corrected to standard pressure (101.325 kPa).

Density Measurement (OECD Guideline 109)

The density of a liquid can be determined using a pycnometer, a flask with a precise volume.

-

Apparatus : A pycnometer, a balance with a precision of 0.1 mg, and a constant temperature bath.

-

Procedure : The empty pycnometer is weighed. It is then filled with the test liquid and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is weighed again.

-

Data Analysis : The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is commonly measured using a refractometer.

-

Apparatus : An Abbe refractometer or a digital refractometer, a light source (typically a sodium D-line), and a constant temperature circulator.

-

Procedure : A small sample of the liquid is placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

Data Analysis : The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a common standard.

-

Apparatus : A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.

-

Procedure : The test cup is filled with the sample to a specified level. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

Data Analysis : The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Logical Relationships and Applications

The physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether directly influence its applications. Its non-flammable nature and thermal stability make it suitable for use in environments where fire safety is a concern. Its liquid state at room temperature and ability to dissolve other substances make it a useful solvent.

Caption: Relationship between the physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether and its applications.

References

- 1. oecd.org [oecd.org]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. quora.com [quora.com]

- 8. Flash Point Determination | ASTM [astm.org]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. delltech.com [delltech.com]

- 11. engineerfix.com [engineerfix.com]

An In-depth Technical Guide on the Physicochemical Characteristics of CAS 16627-68-2

COMPOUND IDENTIFICATION

-

CAS Number: 16627-68-2

-

Chemical Name: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether[1][2]

-

Synonyms: 2H-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, 1,1,2,2,5,5,6,6-Octafluoro-3-oxahexane, HFE-458[3]

-

Molecular Formula: C₅H₄F₈O[4]

Core Physicochemical Characteristics

The following table summarizes the key physicochemical properties of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether. This compound is a fluorinated ether utilized in applications such as an environmentally friendly solvent, a heat transfer agent, and a foaming agent in batteries.[2][3] It is characterized as a clear, colorless liquid at ambient temperature.[2]

| Property | Value | Units | Notes |

| Melting Point | -94 to -94.27 | °C | [1][2] |

| Boiling Point | 92 to 93.2 | °C | at 760 mm Hg[1][5][6] |

| Density | 1.53 to 1.533 | g/mL | at 25 °C[1][2][5] |

| Refractive Index | 1.292 | at 20 °C[1][2] | |

| Flash Point | 27.5 to 93.2 | °C | Sources vary significantly[5] |

| LogP | 2.76 | [5] | |

| Purity | >99 | % | [2] |

| Water Content | <100 | ppm | [2] |

| Acid Value | <1 | ppm | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures for the characterization of liquid chemical compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For substances like HFE-458, which is liquid at room temperature, this would be more accurately described as the freezing point.

-

Apparatus: A cryostat or a low-temperature differential scanning calorimeter (DSC).

-

Methodology:

-

A small sample of the liquid is placed in a capillary tube or a DSC pan.

-

The sample is cooled at a controlled rate (e.g., 1-2 °C/min) in the cryostat.

-

The temperature is monitored closely. The freezing point is the temperature at which the first crystals appear and remain.

-

Alternatively, using DSC, the sample is cooled and then heated at a controlled rate. The melting point is determined from the peak of the endothermic transition on the resulting thermogram.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Distillation apparatus (including a boiling flask, condenser, and thermometer) or a specialized boiling point apparatus.

-

Methodology (Distillation Method):

-

The liquid is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mm Hg) if necessary.

-

Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (a flask with a specific, accurately known volume) or a digital density meter.

-

Methodology (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is stoppered, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a mixture of two immiscible phases (octanol and water) at equilibrium.

-

Apparatus: Separatory funnel, shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Methodology (Shake-Flask Method):

-

A known volume of n-octanol and a buffered aqueous solution (pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

A small, accurately weighed amount of the compound is dissolved in the octanol phase.

-

The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Logical Workflow and Visualizations

The characterization of a chemical compound follows a logical progression of experiments. The following workflow illustrates a typical sequence for determining the core physicochemical properties.

References

- 1. fluoryx.com [fluoryx.com]

- 2. HFE-458-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]

- 3. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether ≥99%, <=100 ppm acid, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 5. sinogracechem.com [sinogracechem.com]

- 6. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with significant potential in various scientific and industrial applications. The document details a primary synthesis route involving the addition of a fluorinated alcohol to a fluoroalkene and explores the theoretical basis for an alternative Williamson ether synthesis. Detailed experimental protocols, reactant specifications, and reaction conditions are provided. Furthermore, this guide compiles the available physicochemical properties of the target compound to aid in its characterization and application.

Introduction

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known as HFE-458, is a hydrofluoroether (HFE) that has garnered interest due to its unique properties, including high thermal stability, chemical inertness, and low surface tension.[1] These characteristics make it a candidate for applications as a specialty solvent, a heat transfer fluid, and potentially as a component in advanced electrolyte formulations for lithium-ion batteries.

This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing detailed synthetic procedures and characterization data for this promising fluorinated ether.

Synthesis Routes

Two primary synthetic strategies are considered for the preparation of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: the addition of a fluorinated alcohol to a fluoroalkene and the Williamson ether synthesis.

Addition of 2,2,3,3-Tetrafluoro-1-propanol to Tetrafluoroethylene

This method represents a direct and efficient route to the target ether. The reaction involves the base-catalyzed addition of the hydroxyl group of 2,2,3,3-tetrafluoro-1-propanol across the double bond of tetrafluoroethylene.

Caption: Synthesis via addition of 2,2,3,3-tetrafluoro-1-propanol to tetrafluoroethylene.

A detailed experimental protocol for this synthesis is provided below, based on established procedures for similar reactions.

Materials:

| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity |

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | ≥98% |

| Tetrafluoroethylene | C₂F₄ | 100.02 | ≥99% |

| Potassium Hydroxide | KOH | 56.11 | ≥85% |

| Water | H₂O | 18.02 | Deionized |

| Nitrogen | N₂ | 28.01 | High Purity |

Equipment:

-

6-L stainless steel autoclave equipped with a stirrer, pressure gauge, and temperature controller.

-

Vacuum pump.

-

Nitrogen gas cylinder.

-

Heating mantle.

-

Gas inlet for tetrafluoroethylene.

Procedure:

-

Preparation of the Reaction Mixture:

-

Evacuate a 6-L stainless steel autoclave.

-

Charge the autoclave with 401 g (7.15 mol) of potassium hydroxide and 1604 mL of water.

-

Add 1716 g (13 mol) of 2,2,3,3-tetrafluoro-1-propanol to the autoclave.

-

-

Inerting the System:

-

Evacuate the system and then purge with nitrogen gas. Repeat this cycle 20 times at room temperature to ensure an inert atmosphere.

-

-

Reaction with Tetrafluoroethylene:

-

After the final evacuation, introduce tetrafluoroethylene into the autoclave until the pressure reaches 0.1 MPa.

-

Begin heating the reaction mixture to 85 °C.

-

Once the temperature stabilizes at 85 °C, start the gradual addition of tetrafluoroethylene, maintaining the reaction pressure between 0.5 and 0.8 MPa.

-

Control the temperature of the system to remain between 75 and 95 °C.

-

Continue adding tetrafluoroethylene until a total of 0.5 molar equivalents relative to the initial amount of 2,2,3,3-tetrafluoro-1-propanol has been introduced.

-

Maintain the reaction under continuous stirring.

-

-

Reaction Completion and Work-up:

-

The reaction is considered complete when the pressure inside the autoclave ceases to decrease.

-

Cool the autoclave to room temperature.

-

Carefully vent any unreacted tetrafluoroethylene.

-

The total reaction time is approximately 5 hours.

-

The resulting product mixture will separate into two phases. The lower phase contains the desired fluoroether, HCF₂CF₂CH₂OCF₂CF₂H.

-

-

Purification:

-

Separate the lower organic phase.

-

The crude product can be purified by fractional distillation to obtain high-purity 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

-

| Parameter | Value |

| Boiling Point | 92 °C |

| Specific Gravity | 1.52 |

Williamson Ether Synthesis (Alternative Route)

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[2] In the context of synthesizing the target fluorinated ether, this would involve the reaction of a fluorinated alkoxide with a fluorinated alkyl halide. There are two potential disconnections for this synthesis:

Route A: Reaction of sodium 2,2,3,3-tetrafluoropropoxide with a 1,1,2,2-tetrafluoroethyl halide. Route B: Reaction of sodium 1,1,2,2-tetrafluoroethoxide with a 2,2,3,3-tetrafluoropropyl halide.

Caption: Williamson ether synthesis of the target compound (Route A).

Materials:

| Reactant/Reagent | Chemical Formula |

| 2,2,3,3-Tetrafluoro-1-propanol | HCF₂CF₂CH₂OH |

| Sodium Hydride (NaH) | NaH |

| 1,1,2,2-Tetrafluoroethyl Halide | XCF₂CF₂H (X = Cl, Br, I) |

| Anhydrous Aprotic Solvent (e.g., THF, DMF) | - |

Procedure:

-

Formation of the Alkoxide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoro-1-propanol in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used and should be washed with anhydrous hexane prior to use) to the solution. Hydrogen gas will evolve.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen ceases, indicating the complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.

-

-

Nucleophilic Substitution:

-

Add the 1,1,2,2-tetrafluoroethyl halide to the alkoxide solution.

-

The reaction mixture may be heated to reflux to drive the reaction to completion. The reaction progress can be monitored by gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench any unreacted sodium hydride by the slow addition of water or ethanol.

-

Perform an aqueous work-up to remove the sodium halide salt and other water-soluble impurities.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can then be purified by fractional distillation under reduced pressure.

-

Physicochemical Properties and Characterization

A summary of the known physical and chemical properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄F₈O | [3][4] |

| Molar Mass | 232.07 g/mol | [3] |

| CAS Number | 16627-68-2 | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 92 - 93.2 °C | [5][6] |

| Density | 1.533 g/mL | [5] |

| Refractive Index | 1.29 | - |

| Flash Point | 27.5 °C | [6] |

Analytical Data:

While experimental spectra for 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are not widely published, predicted NMR data can be a useful tool for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a triplet for the -CH₂- group adjacent to the ether oxygen and a triplet of triplets for the -CF₂H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show two distinct multiplets corresponding to the two different -CF₂- groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹, and a C-O-C stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fluorinated fragments.

Safety and Handling

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a flammable liquid and vapor.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has detailed a robust and scalable synthesis route for 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane via the addition of 2,2,3,3-tetrafluoro-1-propanol to tetrafluoroethylene. Additionally, a plausible alternative synthesis via the Williamson ether synthesis has been proposed, providing a foundation for further experimental exploration. The compiled physicochemical data serves as a valuable reference for the characterization and application of this important fluorinated ether. As research into fluorinated compounds continues to expand, this guide provides essential information for scientists and researchers working in diverse fields, from materials science to drug development.

References

- 1. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 3. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

Spectroscopic data of fluorinated ether electrolytes (¹H NMR, ¹⁹F NMR, FTIR)

An In-depth Technical Guide to Spectroscopic Data of Fluorinated Ether Electrolytes

This technical guide provides a comprehensive overview of the spectroscopic analysis of fluorinated ether electrolytes, a critical class of materials in advancing battery technology and other electrochemical applications. Tailored for researchers, scientists, and professionals in drug development, this document details the core spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹⁹F NMR, and Fourier-Transform Infrared (FTIR) spectroscopy—used to characterize these electrolytes. It includes structured data, detailed experimental protocols, and visualizations of analytical workflows and molecular interactions.

Introduction to Fluorinated Ether Electrolytes

Fluorinated ether electrolytes are gaining prominence due to their unique properties, including high oxidative stability, low viscosity, and improved safety characteristics. These features make them ideal candidates for high-voltage lithium batteries and other electrochemical systems. Spectroscopic techniques are indispensable for understanding their molecular structure, solvation behavior, and decomposition pathways, which are crucial for optimizing electrolyte performance.

Spectroscopic Analysis Workflow

The characterization of fluorinated ether electrolytes involves a systematic workflow, from sample preparation to data interpretation. This process allows for a multi-faceted understanding of the electrolyte's chemical and physical properties.

Caption: General workflow for spectroscopic analysis of fluorinated ether electrolytes.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of fluorinated ether electrolytes. ¹H NMR provides information on the non-fluorinated parts of the molecules, while ¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms.

Data Presentation: ¹H and ¹⁹F NMR Chemical Shifts

The chemical shifts in NMR are indicative of the electronic environment of the nuclei. Below are typical chemical shift ranges for protons and fluorine in environments relevant to fluorinated ether electrolytes.

Table 1: Typical ¹H NMR Chemical Shifts

| Type of Proton | Structure | Approximate Chemical Shift (δ, ppm) |

| Alkyl (primary) | R-CH₃ | 0.7–1.3[1] |

| Alkyl (secondary) | R₂-CH₂ | 1.2–1.6[1] |

| Ether | -CH₂-O- | 3.3–4.5[1] |

| Protons near Fluorine | -CH₂-F | ~4.0-5.0 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Table 2: Typical ¹⁹F NMR Chemical Shifts for Fluorinated Ethers

| Type of Fluorine Group | Structure | Approximate Chemical Shift (δ, ppm) |

| Trifluoromethyl Ether | R-O-CF₃ | -50 to -70[3] |

| Difluoromethyl Ether | R-O-CF₂H | -80 to -100 |

| Monofluoromethyl Ether | R-O-CH₂F | -200 to -220[3] |

| Perfluoroalkyl Ether | R-O-(CF₂)nCF₃ | -80 to -130 |

| Bis(2,2,2-trifluoroethyl) ether (BTFE) | (CF₃CH₂)₂O | ~ -74.6 (trapped in SEI)[4] |

Note: Chemical shifts are typically referenced to CFCl₃ at 0 ppm.[5][6] The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for identifying different fluorine environments.[3]

Experimental Protocols for NMR Spectroscopy

A general protocol for conducting NMR analysis of fluorinated ether electrolytes is as follows:

-

Sample Preparation :

-

Dissolve a small amount of the fluorinated ether electrolyte in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to provide a lock signal for the NMR spectrometer.

-

Transfer the solution to a clean NMR tube. The concentration should be optimized for good signal-to-noise without causing viscosity-related line broadening.

-

-

Instrument Setup :

-

Use a high-resolution NMR spectrometer.

-

For ¹⁹F NMR, a broadband probe tuned to the fluorine frequency is required.

-

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be used to simplify the spectrum by removing ¹H-¹⁹F coupling.[7]

-

For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) between scans to allow for full relaxation of the nuclei.[7][8]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using an internal or external standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational modes of its functional groups. It is particularly useful for identifying specific bonds and studying intermolecular interactions in electrolytes.

Data Presentation: Characteristic FTIR Absorption Bands

The table below summarizes key FTIR absorption bands relevant to fluorinated ether electrolytes.

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850–3000 |

| C-O-C (ether) | Asymmetric Stretching | 1050–1150[9] |

| C-F | Stretching | 1000–1400 |

| S=O (from salts like LiTFSI) | Stretching | 1320–1380[10] |

| S-N-S (from salts like LiTFSI) | Stretching | 700–850[10] |

Note: The exact position of the peaks can shift due to the local chemical environment and intermolecular interactions, such as ion solvation.

Experimental Protocol for FTIR Spectroscopy

A typical protocol for FTIR analysis of liquid fluorinated ether electrolytes using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Sample Preparation :

-

Instrument Setup :

-

Data Acquisition :

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Probing Molecular Interactions

Spectroscopic techniques are pivotal in elucidating the complex molecular interactions within fluorinated ether electrolytes, such as ion-solvent and ion-ion interactions. These interactions govern the electrolyte's transport properties and electrochemical stability.

Caption: Probing molecular interactions in fluorinated ether electrolytes.

Changes in the chemical shifts of ¹H and ¹⁹F nuclei can indicate the coordination of the ether solvent with lithium ions. Similarly, shifts in the vibrational frequencies of the ether's C-O-C bond or the anion's characteristic bands in FTIR spectra provide evidence of solvation and ion pairing.

Conclusion

The spectroscopic characterization of fluorinated ether electrolytes through ¹H NMR, ¹⁹F NMR, and FTIR is fundamental to understanding their behavior at a molecular level. This guide provides the essential framework, including key data, experimental procedures, and conceptual diagrams, to assist researchers in leveraging these powerful analytical techniques for the development of next-generation electrochemical systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selectscience.net [selectscience.net]

- 14. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]

- 15. The Analytical Scientist | In Situ FTIR Spectroelectrochemistry: Experimental Set-up for the Investigations of Solutes and Electrode Surfaces [theanalyticalscientist.com]

- 16. rtilab.com [rtilab.com]

Thermal Stability of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether of interest in various advanced applications. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from structurally analogous hydrofluoroethers (HFEs) and perfluoropolyalkyl ethers (PFPAEs) to project its thermal behavior, potential decomposition pathways, and appropriate analytical methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the handling, formulation, and development of materials incorporating this compound, particularly where thermal stress is a critical consideration.

Introduction

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known as HFE-458, belongs to the class of hydrofluoroethers. These compounds are characterized by the presence of both carbon-fluorine and ether functional groups, which impart a unique combination of properties including low surface tension, good material compatibility, and non-flammability in many cases. While lauded for these characteristics, their application in environments subject to elevated temperatures necessitates a thorough understanding of their thermal stability. Thermal decomposition can lead to the formation of hazardous byproducts and compromise material integrity. This guide outlines the expected thermal behavior of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane and provides detailed experimental protocols for its analysis.

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety data for 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is presented below. This information is crucial for safe handling and for designing thermal stability studies.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₈O | General Knowledge |

| Molecular Weight | 232.07 g/mol | General Knowledge |

| Boiling Point | 93.2 °C | [1] |

| Density | 1.5323 g/cm³ | [1] |

| Flash Point | 27.5 °C | [1] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness) | [1] |

| Incompatible Materials | Strong oxidizers, strong acids, strong bases, alkali metals. | [1] |

Predicted Thermal Stability and Decomposition

In general, the thermal decomposition of hydrofluoroethers can produce toxic substances such as hydrogen fluoride and various fluorocarbon compounds. The primary decomposition mechanisms for similar perfluoroalkyl ethers involve the cleavage of C-O and C-C bonds.[2][3][4][5] For the target molecule, it is hypothesized that the initial bond scission could occur at the ether linkage or at the C-C bonds of the alkyl chains.

Potential Decomposition Products:

Based on the decomposition pathways of similar fluorinated compounds, the following byproducts could be anticipated upon thermal degradation of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane:

| Potential Byproduct | Chemical Formula | Notes |

| Hydrogen Fluoride | HF | A common decomposition product of many fluorinated hydrocarbons.[6] |

| Carbonyl Fluoride | COF₂ | Can hydrolyze to HF and CO₂.[6] |

| Smaller Fluoroalkanes and Fluoroalkenes | Various | Resulting from C-C and C-O bond cleavage.[6] |

| Trifluoroacetic Acid (TFA) | CF₃COOH | A potential oxidation product.[2][3][4][5] |

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane into an appropriate TGA crucible (e.g., alumina).[7]

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or synthetic air) to assess the influence of oxygen on decomposition. A flow rate of 20-50 mL/min is typical.[7]

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[8]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with thermal events such as boiling, decomposition, and other phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan to prevent evaporation before decomposition.[9] An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.[10]

-

Data Analysis: The DSC thermogram will show endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition). The onset temperature and the area of the exothermic peak can be used to determine the decomposition temperature and the heat of decomposition, respectively.[11]

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions, providing data on the time, temperature, and pressure relationships of the decomposition reaction.

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of the sample is placed in a suitable sample container (e.g., a titanium bomb).

-

Procedure: The ARC operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and monitors for any self-heating.[12][13] If an exothermic reaction is detected (i.e., the rate of temperature rise exceeds a set sensitivity, typically 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature.[12][13]

-

Data Analysis: The ARC provides data on the onset temperature of the self-accelerating reaction, the adiabatic temperature rise, and the pressure generation rate, which are critical for assessing thermal hazards.[14][15]

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the chemical composition of the volatile and semi-volatile byproducts generated during thermal decomposition.

Methodology:

-

Coupled System: A TGA instrument can be coupled to a GC-MS system (TGA-GC-MS), or a pyrolysis-GC-MS (pyr-GC/MS) setup can be used.[16]

-

TGA-GC-MS: The effluent gas from the TGA is directed to the GC-MS for separation and identification of the decomposition products at different temperatures.[17]

-

Pyrolysis-GC-MS: A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolyzer, and the resulting fragments are immediately introduced into the GC-MS.[16]

-

GC-MS Conditions:

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing thermal stability.

Postulated Decomposition Pathway

Caption: Postulated decomposition pathways via radical intermediates.

Conclusion

The thermal stability of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a critical parameter for its safe and effective use in various applications. While direct data is sparse, a comprehensive analytical approach utilizing TGA, DSC, ARC, and GC-MS, guided by the behavior of analogous fluorinated ethers, can provide the necessary insights into its decomposition profile. The protocols and potential decomposition pathways outlined in this guide serve as a starting point for researchers to rigorously characterize the thermal stability of this compound and to mitigate any associated hazards. Further experimental investigation is essential to validate the projected thermal behavior and to fully understand the decomposition chemistry.

References

- 1. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether [intersurfchem.net]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. turi.org [turi.org]

- 7. epfl.ch [epfl.ch]

- 8. mdpi.com [mdpi.com]

- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 10. tainstruments.com [tainstruments.com]

- 11. s4science.at [s4science.at]

- 12. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards [jove.com]

- 13. belmontscientific.com [belmontscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions | CoLab [colab.ws]

- 16. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

- 17. eag.com [eag.com]

- 18. GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE). Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility, miscibility, and provides detailed experimental protocols for determining these properties.

Introduction to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known by its hydrofluoroether (HFE) designation, is a fluorinated ether with a range of applications, notably as a specialty solvent and in the formulation of electrolytes for lithium-ion batteries.[1][2] Its chemical structure, characterized by a high degree of fluorination, imparts unique physical and chemical properties, including low surface tension, low viscosity, and good thermal stability.[3] Understanding its solubility in various organic solvents is crucial for its effective use in research and industrial applications.

Solubility Profile

While precise quantitative solubility data (e.g., in grams per 100 mL) for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in a wide array of organic solvents is not extensively documented in publicly available literature, qualitative descriptions and information on its miscibility provide valuable insights.

Qualitative Solubility Data

Based on available information, a qualitative summary of the solubility of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is presented in the table below.

| Solvent Class | Representative Solvents | Solubility/Miscibility Description |

| Polar Aprotic Solvents | Carbonates (e.g., ethylene carbonate, dimethyl carbonate), Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Generally described as miscible with many polar organic solvents, including carbonates commonly used in battery electrolytes.[1][2] Hydrofluoroethers, in general, exhibit good solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Expected to be miscible with polar protic organic solvents like methanol and ethanol. However, it is reported to be sparingly soluble in water.[4] |

| Nonpolar Solvents | Hexane, Toluene | While specific data is unavailable, the fluorinated nature of the ether suggests it may exhibit some solubility in nonpolar solvents, a common characteristic of some fluorinated compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols can be employed. These methods are standard laboratory procedures for determining the solubility and miscibility of a liquid in a solvent.

Method 1: Visual Miscibility Determination

Objective: To qualitatively determine if 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is miscible with a given organic solvent at a specific temperature.

Materials:

-

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide, hexane, toluene)

-

Glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).

-

To the same vial, add an equal volume of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (5 mL).

-

Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Allow the vial to stand undisturbed and observe the mixture.

-

Observation:

-

If the mixture remains a single, clear phase with no visible separation or cloudiness, the two liquids are considered miscible .

-

If the mixture separates into two distinct layers, the liquids are immiscible .

-

If the mixture appears cloudy or forms an emulsion, they are partially miscible .

-

-

For temperature-dependent studies, the vials can be placed in a constant temperature bath for a period to equilibrate before and after mixing.

Method 2: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in a solvent at a specific temperature.

Materials:

-

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Place an excess amount of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether into a sealed flask containing a known volume or mass of the organic solvent.

-

Place the flask in a constant temperature bath set to the desired temperature and stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After stirring, allow the solution to settle, letting any undissolved ether to separate.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to avoid transferring any undissolved droplets.

-

Transfer the filtered aliquot to a pre-weighed vial and record the exact mass of the aliquot.

-

Carefully evaporate the solvent from the vial using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the ether but sufficient to evaporate the solvent.

-

Once all the solvent has evaporated, re-weigh the vial containing the residual 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

-

Calculation:

-

Mass of dissolved ether = (Final mass of vial + ether) - (Initial mass of empty vial)

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, by relating the mass of the dissolved ether to the initial volume of the solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in an organic solvent.

Caption: Workflow for determining the solubility of TTE in organic solvents.

Conclusion

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is a versatile fluorinated ether that exhibits good solubility in a range of polar organic solvents, a critical property for its applications in various fields, including energy storage and as a specialty solvent. While quantitative data is scarce, the provided experimental protocols offer a robust framework for researchers to determine its precise solubility in solvents relevant to their work. The continued investigation into the properties of such hydrofluoroethers is essential for the advancement of technologies that rely on their unique characteristics.

References

Molecular weight and formula of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Technical Overview: Physicochemical Properties of a Fluorinated Propane Derivative

This document provides a detailed analysis of the molecular formula and weight for 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. Additionally, it presents verified data for the closely related and more commonly documented compound, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, which is likely the intended subject of inquiry.

Analysis of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

The chemical name "1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane" describes a molecule with a three-carbon propane backbone. Five fluorine atoms are attached to the first and second carbon atoms, and a 1,1,2,2-tetrafluoroethoxy group is attached to the third carbon.

Based on this nomenclature, the molecular formula is derived by summing the constituent atoms:

-

Carbon (C): 5

-

Hydrogen (H): 3

-

Fluorine (F): 9

-

Oxygen (O): 1

This results in the molecular formula C₅H₃F₉O .

The molecular weight is calculated from the atomic weights of these elements:

-

Carbon: 12.011 u

-

Hydrogen: 1.008 u

-

Fluorine: 18.998 u

-

Oxygen: 15.999 u

The calculated molecular weight is 250.06 g/mol .

Verified Data for 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Public chemical databases extensively document a similar compound, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. This compound is identified by the CAS Registry Number 16627-68-2.[1]

The key physicochemical properties of this substance are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₈O | [1][2][3][4][5] |

| Molecular Weight | 232.07 g/mol | [1][4][5] |

| IUPAC Name | 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | [1][4] |

| CAS Registry Number | 16627-68-2 | [1][2][3][4] |

This compound is also known by other names, including 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether.[1]

Logical Derivation of Molecular Properties

The following diagram illustrates the process of determining the molecular formula and weight from the IUPAC name of a chemical compound.

Caption: Derivation of molecular formula and weight from chemical nomenclature.

References

- 1. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 2. americanelements.com [americanelements.com]

- 3. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 4. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chemical compound with CAS number 16627-68-2, identified by the IUPAC name 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. Also known commercially as HFE-458, this hydrofluoroether is recognized for its specific physicochemical properties that make it a subject of interest in various industrial and research applications. This guide details its chemical identity, physical properties, a known synthesis protocol, and primary applications, with a focus on presenting quantitative data and experimental procedures in a clear, structured format for a scientific audience.

Chemical Identification

The compound registered under CAS number 16627-68-2 is a fluorinated ether. Its fundamental identification details are summarized below.

| Identifier | Value |

| CAS Registry Number | 16627-68-2[1][2][3] |

| IUPAC Name | 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane[1][3] |

| Other Names | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether, HFE-458[1][2][4] |

| Molecular Formula | C₅H₄F₈O[1][2][5] |

| Molecular Weight | 232.07 g/mol [1][3] |

| SMILES | C(C(C(F)F)(F)F)OC(C(F)F)(F)F[3] |

| InChI Key | HCBRSIIGBBDDCD-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This hydrofluoroether is a colorless liquid characterized by its high density and low refractive index.[2][6] Its properties make it a candidate for specialized solvent and heat-transfer applications.[5] As a hydrofluoroether, it is noted for having zero ozone depletion potential (ODP) and a low global warming potential (GWP), positioning it as a more environmentally favorable alternative to chlorofluorocarbons (CFCs).[4]

| Property | Value |

| Appearance | Colorless to Almost Colorless Clear Liquid[2] |

| Boiling Point | 92 °C[2][4] |

| Density | 1.533 g/cm³[2][4] |

| Specific Gravity (20/20) | 1.54 |

| Refractive Index | 1.29[4] |

| Flash Point | 27 °C (80.6 °F) - closed cup |

| Purity | >95.0% (GC) |

Synthesis Protocol

A documented method for the synthesis of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves the reaction of a fluorine-containing alcohol with tetrafluoroethylene.[4]

Experimental Methodology

Reactants and Materials:

-

2,2,3,3-tetrafluoro-1-propanol (HCF₂CF₂CH₂OH): 1716 g (13 mol)[4]

-

Potassium hydroxide (KOH): 401 g (7.15 mol)[4]

-

Water: 1604 mL[4]

-

Tetrafluoroethylene (TFE)[4]

-

6-L stainless steel autoclave[4]

-

Nitrogen gas[4]

Procedure:

-

The 6-L stainless steel autoclave is evacuated.[4]

-

The autoclave is charged with potassium hydroxide, water, and 2,2,3,3-tetrafluoro-1-propanol.[4]

-

The system is evacuated again and purged with nitrogen 20 times at room temperature.[4]

-

After the final evacuation, the system is filled with tetrafluoroethylene to a pressure of 0.1 MPa.[4]

-

The reaction system is heated to 85 °C.[4]

-

Once the temperature reaches 85 °C, tetrafluoroethylene is added incrementally to maintain the reaction pressure between 0.5 and 0.8 MPa.[4]

-

The system temperature is maintained in the range of 75 to 95 °C throughout the addition.[4]

-

Tetrafluoroethylene addition continues until the amount reaches 0.5 molar equivalent relative to the initial fluorine-containing alcohol.[4]

-

The reaction is carried out continuously under stirring to yield the final product.[4]

Applications and Biological Relevance

The primary applications of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are rooted in its chemical inertness, thermal stability, and low surface tension.[5] It is not typically associated with direct biological or signaling pathways but serves as a critical component in various technical fields.

Key Application Areas:

-

Specialty Solvents: Its fluorinated structure and ether linkage provide excellent solubility for a range of compounds, making it useful as a solvent in cleaning agents, particularly for electronics and precision manufacturing.[5][6]

-

Refrigerants: Due to its low global warming potential, it is considered an environmentally friendlier alternative refrigerant for cooling systems.[4][6]

-

Aerosol Propellants: It is used as a non-flammable propellant in aerosol formulations for personal care and household products.[6]

-

Chemical Intermediates: The compound can be used as an intermediate in organic and pharmaceutical synthesis processes.[4]

-

Battery Technology: A battery-grade version is available, suggesting its use in electrolyte formulations or other components of battery systems.[7]

-

Research: It is widely used as a research chemical.[8]

For professionals in drug development, while this compound is listed as a potential pharmaceutical intermediate, there is no readily available literature detailing its use in specific drug synthesis pathways or as an active pharmaceutical ingredient. Its utility would likely be as a specialty solvent during formulation or synthesis where its unique properties are required.[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[8]

-

GHS Pictogram: GHS02 (Flame)[2]

-

Signal Word: Warning[2]

-

Precautionary Statements: Standard precautions for flammable liquids should be observed, including keeping the container tightly closed and away from ignition sources (P210, P233), using explosion-proof equipment (P241), and storing in a well-ventilated place (P403 + P235). In case of skin contact, rinse skin with water.

Conclusion

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2) is a specialized hydrofluoroether with a well-defined set of physicochemical properties that make it valuable in materials science and industrial chemistry. Its primary utility lies in its application as an environmentally conscious solvent, refrigerant, and propellant. For the drug development sector, its role is currently confined to that of a potential synthesis intermediate or specialty solvent rather than a biologically active compound. The provided synthesis protocol and property data offer a foundational resource for researchers exploring its use in novel applications.

References

- 1. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 2. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]

- 3. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16627-68-2 | CAS DataBase [m.chemicalbook.com]

- 5. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

- 8. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, 95% 16627-68-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

A Technical Guide to the Discovery and History of Fluorinated Ether Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history of fluorinated ether solvents, from their earliest synthesis to their modern applications in diverse fields, with a particular focus on their role in drug discovery and development. We will delve into the key scientific breakthroughs, provide detailed experimental methodologies for their synthesis, and present a comprehensive overview of their physicochemical properties.

A Journey Through Time: The Discovery and Evolution of Fluorinated Ethers

The story of fluorinated ethers is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the 19th century laid the groundwork for the introduction of fluorine into organic molecules, a challenging feat given the high reactivity of elemental fluorine.

A significant milestone in the synthesis of organofluorine compounds was the work of Belgian chemist Frédéric Swarts in the 1890s. He developed a method for halogen exchange, replacing chlorine or bromine atoms with fluorine using inorganic fluorides. While not the first synthesis of a fluorinated compound, Swarts' work opened the door for more systematic investigations into this new class of molecules. Although it is difficult to pinpoint the absolute first synthesis of a fluorinated ether, the work of early 20th-century chemists exploring the reactions of fluorinated alcohols, themselves synthesized via methods inspired by Swarts, led to the first examples of this compound class. For instance, the reaction of sodium 2-fluoroethoxide with ethyl iodide would have produced 1-ethoxy-2-fluoroethane, one of the earliest simple fluorinated ethers.

The mid-20th century witnessed a revolutionary advance with the work of American chemist Joseph H. Simons . In the 1930s, while at Pennsylvania State University and in collaboration with 3M, Simons developed the process of electrochemical fluorination (ECF) .[1][2] This method, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, provided a safer and more scalable way to produce perfluorinated compounds, where all hydrogen atoms are replaced by fluorine.[1][2] The Simons process, detailed in a seminal 1949 paper in the Journal of the Electrochemical Society, became a cornerstone of the fluorochemical industry and enabled the production of a wide range of perfluorinated ethers with exceptional chemical inertness and unique physical properties.[1]

The development of fluorinated ethers gained further momentum with the need for stable and non-toxic compounds for various applications. The Williamson ether synthesis, a classic organic reaction, was adapted for the synthesis of partially fluorinated ethers by reacting fluorinated alcohols with alkyl halides. This method allowed for precise control over the degree and position of fluorination, leading to the development of hydrofluoroethers (HFEs), which contain both C-H and C-F bonds.

The following diagram illustrates the key milestones in the discovery and development of fluorinated ether solvents:

Key Synthetic Methodologies: A Guide for the Modern Chemist

The synthesis of fluorinated ethers can be broadly categorized into methods that introduce fluorine into an existing ether molecule and methods that construct the ether linkage using fluorinated precursors.

Electrochemical Fluorination (ECF) - The Simons Process

The Simons process remains a vital industrial method for the production of perfluorinated ethers. The general principle involves the electrolysis of a solution of a hydrocarbon ether in anhydrous hydrogen fluoride (aHF).

Experimental Protocol: Electrochemical Fluorination of Diethyl Ether

Objective: To synthesize perfluorodiethyl ether (C₂F₅OC₂F₅) from diethyl ether (C₂H₅OC₂H₅) using the Simons process.

Materials:

-

Simons electrochemical cell (typically made of nickel or Monel) with a nickel anode and cathode pack.

-

Anhydrous hydrogen fluoride (aHF).

-

Diethyl ether.

-

Power supply capable of delivering a constant current at a low voltage (typically 5-8 V).

-

Gas-liquid separator and cold traps (cooled with dry ice/acetone or liquid nitrogen) to collect the volatile products.

-

Neutralizing agent (e.g., sodium bicarbonate solution) for handling acidic byproducts.

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride.

-

A solution of diethyl ether in aHF (typically 5-10% by weight) is prepared and introduced into the cell.

-

A direct current is passed through the cell at a voltage just below that which would cause the evolution of elemental fluorine (typically 5-6 V). The current density is usually maintained at around 20 mA/cm².

-

The gaseous products, primarily perfluorodiethyl ether, hydrogen, and some fragmentation products, are continuously removed from the cell.

-

The product stream is passed through a gas-liquid separator to remove any entrained electrolyte.

-

The gaseous products are then passed through a series of cold traps to condense the perfluorinated ether.

-

The crude product is then purified by fractional distillation.

The following diagram illustrates the workflow of the electrochemical fluorination process:

References

Methodological & Application

Application Notes and Protocols: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) in Lithium-Ion Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) as a co-solvent in lithium-ion battery (LIB) electrolytes. TTE, a partially fluorinated ether, has demonstrated significant potential in enhancing the performance and safety of high-voltage LIBs.[1][2] This document outlines its key physicochemical properties, summarizes performance data, and provides detailed experimental protocols for its evaluation.

Introduction

The increasing demand for high-energy-density lithium-ion batteries has spurred research into high-voltage cathode materials. A significant challenge in this area is the limited oxidative stability of conventional carbonate-based electrolytes.[1] Fluorinated solvents, such as TTE, have emerged as a promising solution. TTE is a nonflammable, low-viscosity co-solvent that can enhance the electrochemical stability and safety of LIB electrolytes.[3] Its use has been shown to improve cycling performance and thermal stability, making it a valuable component for next-generation battery technologies.[2][4]

Physicochemical and Electrochemical Properties

The addition of TTE as a co-solvent significantly influences the properties of the electrolyte. It is a clear liquid with a boiling point of 92 °C and is miscible with many polar organic solvents used in battery electrolytes.[5]

Table 1: Physicochemical Properties of TTE-Containing Electrolytes

| Property | Base Electrolyte (e.g., 1 M LiPF6 in EC/DEC/PC) | TTE-Containing Electrolyte (e.g., 1 M LiPF6 in FEC/DMC/EMC/TTE) | Reference |

| Ionic Conductivity | ~11.56 mS cm⁻¹ | ~6.50 mS cm⁻¹ | [1] |

| Viscosity | Lower | Higher (concentration dependent) | [1] |

| Flammability | Higher | Lower | [1][3] |

| Oxidative Stability | Lower | Up to 5.5 V (vs. Li/Li+) | [2] |

Electrochemical Performance in High-Voltage Lithium-Ion Batteries

TTE-based electrolytes have shown remarkable improvements in the performance of high-voltage cathode materials, such as LiNi0.5Mn1.5O4 (LNMO).

Table 2: Cycling Performance of Li/LNMO Half-Cells

| Electrolyte Composition | Voltage Range | C-Rate | Initial Discharge Capacity | Capacity Retention | Reference |

| 1 M LiPF6 in EC/DEC | 3.5 - 4.9 V | 1C | ~120 mAh g⁻¹ | ~70% after 100 cycles | [6] |

| 1 M LiPF6 in FEC/TTE | 3.5 - 4.9 V | 1C | ~135 mAh g⁻¹ | >90% after 100 cycles | |

| 0.4 M LiPF6 in EC/DMC/TTE | 3.0 - 4.9 V | Not Specified | High | Excellent | [3] |

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of TTE-containing electrolytes.

Electrolyte Preparation

This protocol describes the preparation of a 1 M LiPF6 electrolyte with TTE as a co-solvent. All procedures should be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

Materials and Equipment:

-

Lithium hexafluorophosphate (LiPF6, battery grade)

-

Fluoroethylene carbonate (FEC, battery grade)

-

Dimethyl carbonate (DMC, battery grade)

-

Ethyl methyl carbonate (EMC, battery grade)

-

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE, battery grade)

-

Anhydrous solvents

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Dry all glassware and equipment in a vacuum oven at 120 °C for at least 12 hours before transferring to the glovebox.

-

In the glovebox, prepare the solvent mixture by combining FEC, DMC, EMC, and TTE in the desired volume or weight ratio (e.g., 1:1:1:1 by volume).

-

Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring continuously with a magnetic stirrer. A standard concentration is 1 M.[7]

-

Continue stirring until the LiPF6 is completely dissolved. This may take several hours.

-

Store the prepared electrolyte in a sealed container in the glovebox.

Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.

Materials and Equipment:

-

CR2032 coin cell components (casings, spacers, springs, gaskets)

-

Cathode (e.g., LiNi0.5Mn1.5O4 coated on aluminum foil)

-

Anode (e.g., lithium metal foil)

-

Separator (e.g., Celgard 2325)

-

TTE-based electrolyte

-

Coin cell crimper

-

Tweezers

-

Pipette

Procedure:

-

Punch circular electrodes from the coated cathode sheet (e.g., 12 mm diameter) and the lithium metal foil (e.g., 14 mm diameter).

-

Punch circular separators (e.g., 19 mm diameter).

-

Place the cathode at the center of the bottom coin cell case.

-

Add a few drops of the TTE-based electrolyte onto the cathode surface.

-

Place the separator on top of the wetted cathode.

-

Add a few more drops of electrolyte to wet the separator completely.

-

Place the lithium metal anode on top of the separator.

-

Place a spacer and then the spring on top of the anode.

-

Carefully place the gasket and the top casing.

-

Crimp the coin cell using a coin cell crimper to ensure a proper seal.

Electrochemical Measurements

CV is used to determine the electrochemical stability window of the electrolyte.

Equipment:

-

Potentiostat/Galvanostat

-

Assembled coin cell

Procedure:

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window (e.g., 3.0 V to 6.0 V vs. Li/Li+).

-

Set the scan rate (e.g., 0.1 mV/s).

-

Run the CV for a few cycles until a stable voltammogram is obtained.

-

The onset of a significant increase in current on the anodic scan indicates the oxidation limit of the electrolyte.

EIS is used to investigate the interfacial properties and ionic conductivity of the electrolyte.

Equipment:

-

Potentiostat/Galvanostat with EIS capability

-

Assembled coin cell

Procedure:

-